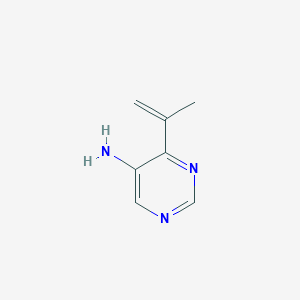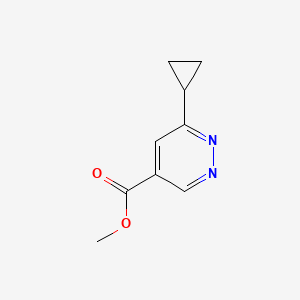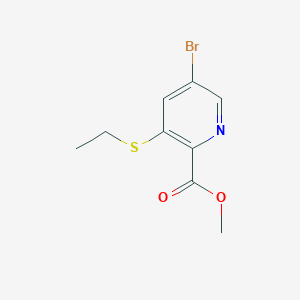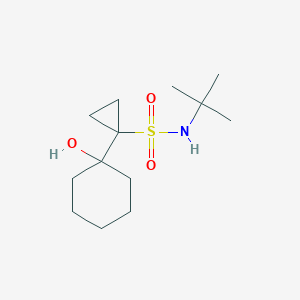
N-(1,1-Dimethylethyl)-1-(1-hydroxycyclohexyl)cyclopropanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-1-(1-hydroxycyclohexyl)cyclopropane-1-sulfonamide is a complex organic compound that features a cyclopropane ring, a cyclohexyl group, and a sulfonamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-1-(1-hydroxycyclohexyl)cyclopropane-1-sulfonamide typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the Cyclohexyl Group: This step may involve the use of Grignard reagents or other organometallic compounds to attach the cyclohexyl group to the cyclopropane ring.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the intermediate compound with sulfonyl chlorides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-(tert-butyl)-1-(1-hydroxycyclohexyl)cyclopropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the sulfonamide group would produce an amine.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(tert-butyl)-1-(1-hydroxycyclohexyl)cyclopropane-1-sulfonamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring and sulfonamide group may play key roles in these interactions.
Comparación Con Compuestos Similares
Similar Compounds
N-(tert-butyl)-1-(1-hydroxycyclohexyl)cyclopropane-1-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
N-(tert-butyl)-1-(1-hydroxycyclohexyl)cyclopropane-1-sulfonate: Similar structure but with a sulfonate group instead of a sulfonamide.
Uniqueness
N-(tert-butyl)-1-(1-hydroxycyclohexyl)cyclopropane-1-sulfonamide is unique due to the presence of both a cyclopropane ring and a sulfonamide group, which can impart distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
669008-29-1 |
|---|---|
Fórmula molecular |
C13H25NO3S |
Peso molecular |
275.41 g/mol |
Nombre IUPAC |
N-tert-butyl-1-(1-hydroxycyclohexyl)cyclopropane-1-sulfonamide |
InChI |
InChI=1S/C13H25NO3S/c1-11(2,3)14-18(16,17)13(9-10-13)12(15)7-5-4-6-8-12/h14-15H,4-10H2,1-3H3 |
Clave InChI |
AHXGXNUFQPPHMZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NS(=O)(=O)C1(CC1)C2(CCCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


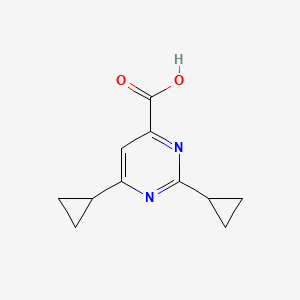
![Cyclohexanone, 4-[4-(dimethylamino)phenyl]-](/img/structure/B13980018.png)
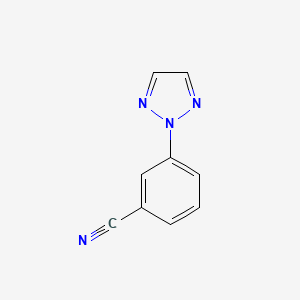
![2-[(2-Bromo-4-pyridinyl)oxy]ethanol](/img/structure/B13980022.png)
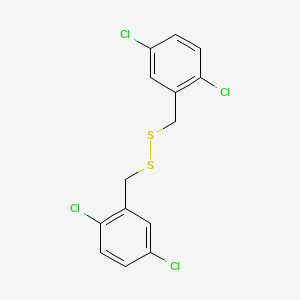
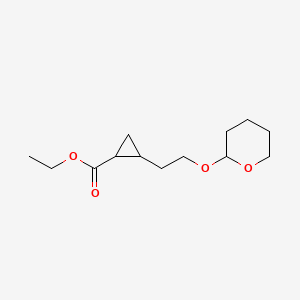
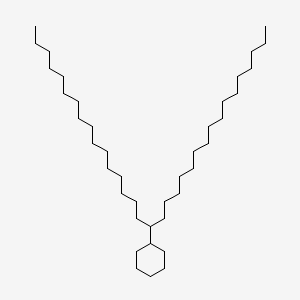
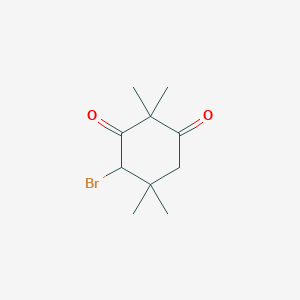
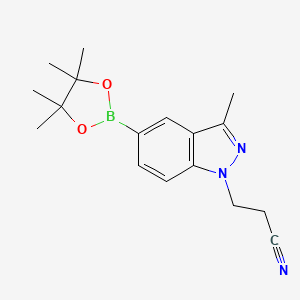
dimethyl-](/img/structure/B13980061.png)
